1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea
描述
属性
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O3/c1-19-5-4-6-21(15-19)30-27(33)29-17-24(20-9-10-25-26(16-20)35-18-34-25)32-13-11-31(12-14-32)23-8-3-2-7-22(23)28/h2-10,15-16,24H,11-14,17-18H2,1H3,(H2,29,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJVQJJOBZRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea is a complex organic molecule featuring a benzo[d][1,3]dioxole moiety, which is often associated with various bioactive compounds. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Structural Components:
- Benzo[d][1,3]dioxole: This bicyclic structure enhances bioactivity.
- Piperazine moiety: Contributes to receptor interactions and pharmacological properties.
- Urea linkage: Often involved in biological activity modulation.
Biological Activity Overview
Recent studies have highlighted the biological activities of similar compounds, particularly in the fields of oncology and neuropharmacology. The following sections detail specific areas of biological activity.
Anticancer Activity
Research indicates that compounds with structures similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds often induce apoptosis in cancer cells and inhibit cell proliferation. A study reported that derivatives with benzo[d][1,3]dioxole exhibited IC50 values ranging from 7.4 μM to 45.2 μM against various cancer cell lines including MCF and U87 glioblastoma cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF Cells | 25.72 ± 3.95 |
| Compound 2 | U87 Cells | 45.2 ± 13.0 |
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological activity:
- Serotonin Receptor Interaction: Compounds with piperazine rings have been shown to interact with serotonin receptors, which may contribute to anxiolytic or antidepressant effects .
Antimicrobial Activity
The structural motifs present in the compound may also confer antimicrobial properties:
- Activity Against Bacterial Strains: Studies have demonstrated that related compounds exhibit significant antibacterial activity against strains such as Escherichia coli and Bacillus subtilis due to hydrophobic interactions .
Case Studies
Several case studies have examined the biological effects of similar compounds:
- Study on Anticancer Properties: A study involving a benzo[d][1,3]dioxole derivative showed significant tumor growth suppression in mice models when administered at specific doses, indicating its potential as an anticancer therapeutic agent .
- Neuropharmacological Assessment: Another study evaluated a piperazine-based compound's effects on anxiety-like behaviors in rodent models, demonstrating reduced anxiety levels comparable to established anxiolytics .
科学研究应用
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties, as seen in several marketed drugs. Studies suggest that derivatives of this compound may modulate serotonin and dopamine receptors, potentially offering therapeutic benefits for mood disorders.
- Anticancer Potential : Urea derivatives have been investigated for their anticancer properties. Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines, particularly those resistant to conventional therapies.
- Antimicrobial Activity : Compounds containing benzo[d][1,3]dioxole have shown promise against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Antidepressant Activity
A study conducted on related piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to enhanced serotonergic activity in the central nervous system.
Anticancer Research
In vitro studies using breast cancer cell lines indicated that urea derivatives could induce cell cycle arrest and apoptosis. The findings highlighted the potential of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(m-tolyl)urea as a lead compound for further development in anticancer therapy.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Benzo[d][1,3]dioxol-Containing Analogs
- Compound 6g (): Structure: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone. Key Features: Lacks the urea group but shares the benzo[d][1,3]dioxol and piperazine motifs.
Piperazine Derivatives
- Example 109 (): Structure: 5-Fluoro-3-(4-fluorophenyl)-2-(1-(6-(4-methylpiperazin-1-yl)-9H-purin-9-yl)ethyl)-4H-chromen-4-one. Key Features: Incorporates a 4-methylpiperazine group linked to a purine scaffold. The fluorophenyl group may enhance receptor selectivity. Activity: Not explicitly stated but likely targets kinase or GPCR pathways due to purine and piperazine motifs .
Key Comparative Data Table
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents : The 2-fluorophenyl group in the target compound may confer higher receptor specificity compared to tert-butyl (6g) or methylpiperazine (Example 109) due to enhanced π-π stacking or steric effects .
- Urea vs. Pyrazole/Carbonyl : The urea moiety in the target compound and MK13 could improve solubility and hydrogen-bonding interactions relative to pyrazole or ketone analogs .
- Benzo[d][1,3]dioxol vs. Purine : The benzo[d][1,3]dioxol group (target compound, 6g) is associated with CNS activity, whereas purine derivatives (Example 109) are more common in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
